

Methyl 3-methoxybenzoate: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Methyl 3-methoxybenzoate

Cat. No.: B1346780

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CAS Number: 5368-81-0

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Methyl 3-methoxybenzoate**, a versatile aromatic ester with significant applications in organic synthesis and pharmaceutical development. This document consolidates essential physicochemical data, outlines common synthetic procedures, and explores its role as a key intermediate in the creation of complex molecules.

Physicochemical Properties

Methyl 3-methoxybenzoate is a colorless to almost colorless clear liquid under standard conditions. Its key physicochemical properties are summarized in the table below for easy reference and comparison.

Property	Value	Source
Molecular Formula	C ₉ H ₁₀ O ₃	[1][2]
Molecular Weight	166.17 g/mol	[1][3][4]
Density	1.146 - 1.15 g/cm ³ at 25 °C	[3]
Boiling Point	248 - 252 °C at 760 mmHg	[1][2]
88 - 90 °C at 1 mmHg		
Flash Point	93.8 - 238 °C	[1][2]
Refractive Index	1.527 at 20 °C	[3]
Vapor Pressure	0.0198 mmHg at 25 °C	
Solubility in Water	1501 mg/L at 25 °C (estimated)	[2]
logP (o/w)	2.08 - 2.30 (estimated)	[1][2]
Appearance	Clear liquid	
Color	Colorless to Almost colorless	

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **Methyl 3-methoxybenzoate**. Key data from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are presented below.

Spectroscopy	Data
¹ H NMR	Chemical shifts (ppm) are observed at approximately 7.62, 7.55, 7.32, 7.08, 3.89, and 3.82.[5][6]
¹³ C NMR	Spectral data is available and can be found in various spectral databases.[7]
IR	Infrared spectral data is available.[8]

Synthesis of Methyl 3-methoxybenzoate

Methyl 3-methoxybenzoate is commonly synthesized through the esterification of 3-methoxybenzoic acid with methanol, typically in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification of 3-Methoxybenzoic Acid

Materials:

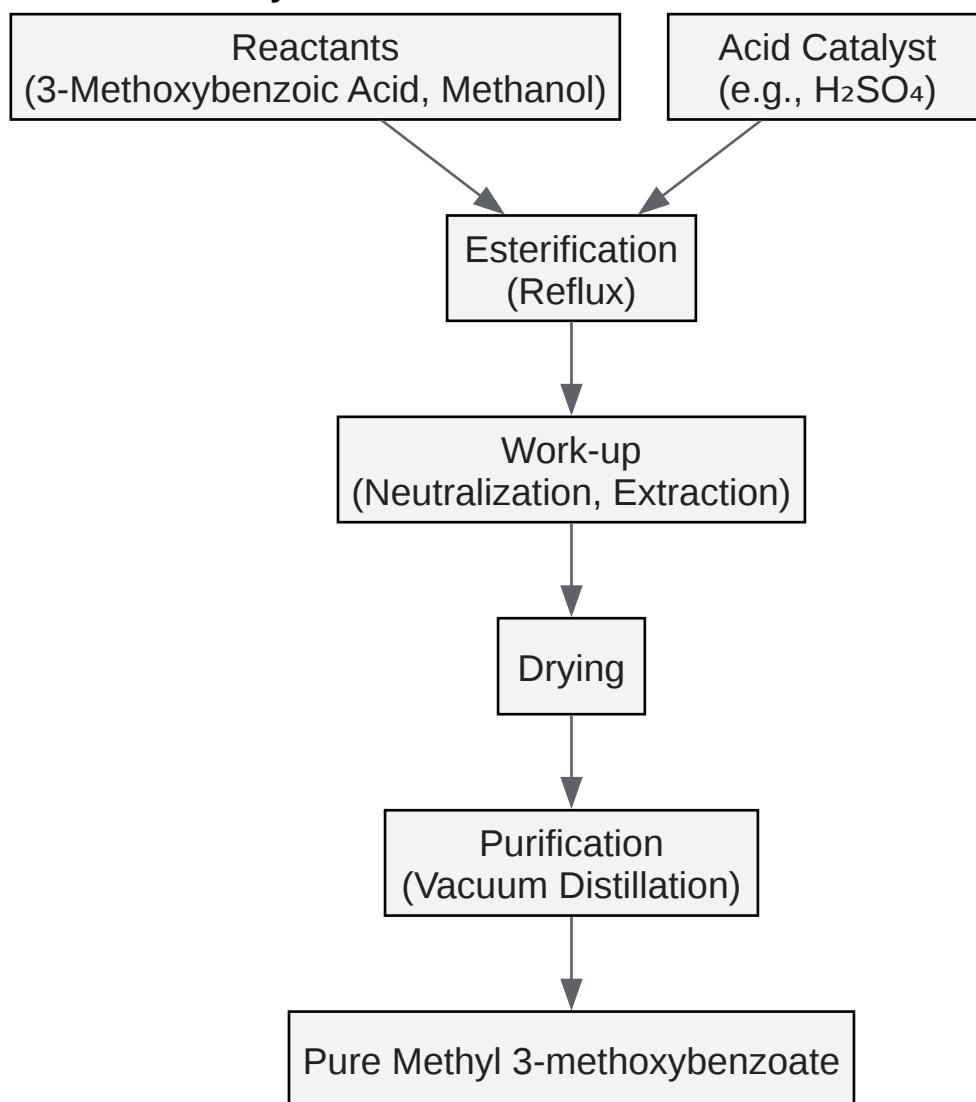
- 3-Methoxybenzoic acid
- Methanol (anhydrous)
- Concentrated Sulfuric Acid (catalyst)
- Sodium Bicarbonate solution (saturated)
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate or Sodium Sulfate
- Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

- In a round-bottom flask equipped with a reflux condenser, dissolve 3-methoxybenzoic acid in an excess of anhydrous methanol.
- Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
- Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess methanol under reduced pressure using a rotary evaporator.

- Dissolve the residue in an organic solvent such as diethyl ether.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude **Methyl 3-methoxybenzoate**.
- Purify the crude product by vacuum distillation to obtain the pure ester.

General Synthesis and Purification Workflow



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Caption: Workflow for the synthesis and purification of **Methyl 3-methoxybenzoate**.

Applications in Research and Drug Development

Methyl 3-methoxybenzoate serves as a crucial building block in the synthesis of a wide array of more complex molecules, particularly within the pharmaceutical industry. Its functional groups—the ester and the methoxy-substituted aromatic ring—provide versatile handles for a variety of chemical transformations.

- **Pharmaceutical Intermediate:** It is a precursor in the synthesis of various active pharmaceutical ingredients (APIs), including those targeted for anti-inflammatory, analgesic, cardiovascular, and central nervous system (CNS) applications.^[9] The structural motif of **Methyl 3-methoxybenzoate** is found within more complex drug candidates.
- **Medicinal Chemistry:** In the field of medicinal chemistry, this compound is utilized as a scaffold in structure-activity relationship (SAR) studies.^[9] By modifying the core structure, chemists can fine-tune the pharmacological activity of a lead compound to enhance its efficacy and reduce side effects.
- **Synthesis of Gefitinib:** Although the specific paper has been retracted, Methyl 3-hydroxy-4-methoxybenzoate, a closely related compound, was reported as a starting material in a novel synthesis of Gefitinib, an anti-cancer drug.^{[10][11]} This highlights the utility of this class of molecules in the synthesis of targeted therapies. The synthetic steps involved included alkylation, nitration, reduction, cyclization, and amination, demonstrating the chemical versatility of the benzoate scaffold.^[11]

Potential Biological Activity and Signaling Pathways

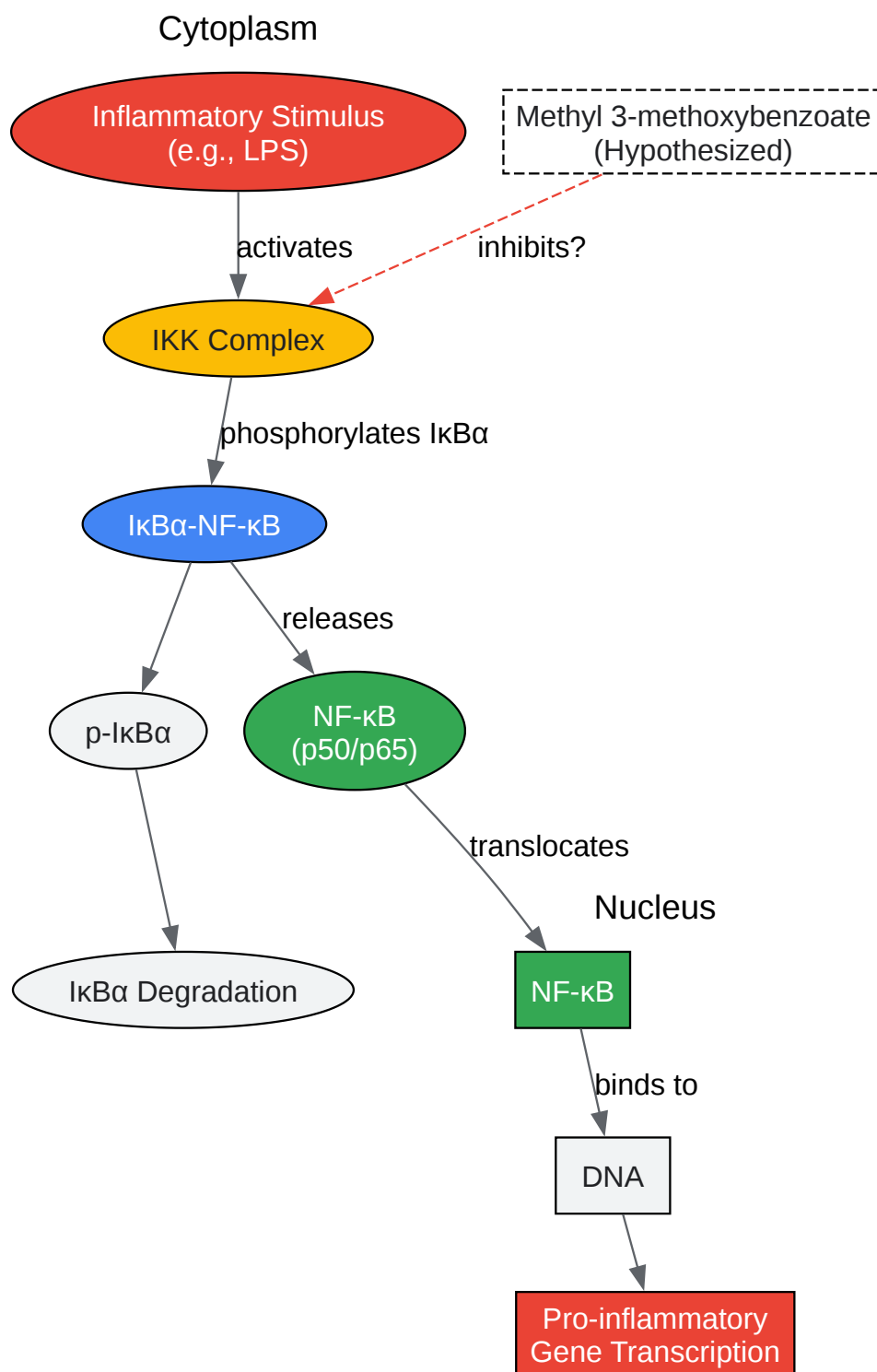
While direct studies on the biological activity of **Methyl 3-methoxybenzoate** are limited, research on structurally similar compounds provides insights into its potential pharmacological effects. Phenolic compounds, including benzoic acid derivatives, are known to possess a range of biological activities.

It is hypothesized that compounds like **Methyl 3-methoxybenzoate** may exert anti-inflammatory effects through the modulation of key signaling pathways, such as the NF-κB

pathway.[12]

Hypothesized Modulation of the NF- κ B Signaling Pathway

Inflammatory stimuli, such as lipopolysaccharide (LPS), can activate the I κ B kinase (IKK) complex. IKK then phosphorylates the inhibitory protein I κ B α , leading to its ubiquitination and subsequent degradation by the proteasome. This releases the NF- κ B dimer (typically p50/p65), which can then translocate to the nucleus and induce the transcription of pro-inflammatory genes.[12] Phenolic compounds are thought to interfere with this cascade at various points, potentially inhibiting IKK activation or the nuclear translocation of NF- κ B.

Hypothesized Inhibition of NF- κ B Pathway[Click to download full resolution via product page](#)

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References

- 1. Methyl 3-methoxybenzoate | CAS#:5368-81-0 | Chemsrsc [chemsrc.com]
- 2. methyl 3-methoxybenzoate, 5368-81-0 [thegoodscentcompany.com]
- 3. Methyl 3-methoxybenzoate 97 5368-81-0 [sigmaaldrich.com]
- 4. Benzoic acid, 3-methoxy-, methyl ester (CAS 5368-81-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. Methyl 3-methoxybenzoate(5368-81-0) 1H NMR spectrum [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. Methyl 3-methoxybenzoate | C₉H₁₀O₃ | CID 79332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Methyl 3-methoxy-4-nitrobenzoate [webbook.nist.gov]
- 9. srinichem.com [srinichem.com]
- 10. Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
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